N-(4-acetamidophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
The compound N-(4-acetamidophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring:
- A pyridinone core substituted with a methoxy group at position 5 and a thioether-linked 5-methyl-1,3,4-thiadiazole moiety at position 2.
- A flexible acetamide bridge connecting the pyridinone and aromatic systems.
The presence of sulfur-containing groups (thiadiazole and thioether) may improve metabolic stability compared to oxygen-based analogs .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-12(26)21-14-4-6-15(7-5-14)22-19(28)10-25-9-18(29-3)17(27)8-16(25)11-30-20-24-23-13(2)31-20/h4-9H,10-11H2,1-3H3,(H,21,26)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFLXFUYSIWNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, structural properties, and biological activities, particularly its anticancer effects.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic route often includes the formation of thiadiazole derivatives followed by acetamide formation.
Structural Characteristics:
The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the methoxy group and the acetamido substituent enhances the compound's solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamides | MCF-7 | 0.084 ± 0.020 |
| N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamides | A549 | 0.034 ± 0.008 |
These values indicate that certain derivatives exhibit potent activity against breast (MCF-7) and lung (A549) cancer cell lines, suggesting that the structural components of N-(4-acetamidophenyl)-2-(5-methoxy...) may confer similar properties.
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation: Compounds have been shown to induce apoptosis in cancer cells.
- Aromatase Inhibition: Some derivatives possess aromatase inhibitory activity, which is crucial for estrogen-dependent tumors.
- Cell Cycle Arrest: Certain studies indicate that these compounds can cause cell cycle arrest in the S-phase.
Study 1: Cytotoxicity Evaluation
In a study conducted by researchers focusing on novel thiadiazole derivatives, N-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives were evaluated for their cytotoxicity against MCF-7 and A549 cell lines using MTT assays. The results indicated that modifications to the thiadiazole structure significantly impacted cytotoxicity profiles.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the thiadiazole ring and acetamide group play critical roles in enhancing biological activity. The introduction of electron-donating groups like methoxy significantly improved potency against cancer cell lines.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole/Thiazole Moieties
Key Observations :
- The thiadiazole-thio-methyl group enhances electron deficiency compared to thiazole derivatives (), possibly improving interactions with cysteine-rich enzymatic targets .
- Substituents like 4-acetamidophenyl may confer better solubility than hydrophobic groups (e.g., 4-methylphenyl in ) .
Functional Analogues with Oxadiazole Linkages
Key Observations :
- Replacement of oxadiazole with thiadiazole (as in the target compound) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
Preparation Methods
Synthesis of 5-Methyl-1,3,4-Thiadiazole-2-Thiol
The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative method involves:
- Reactants : Thioacetic acid hydrazide and carbon disulfide
- Conditions : Alkaline medium (NaOH, 10% w/v), reflux at 80°C for 6 hours
- Yield : 72–78%
Mechanism :
$$
\text{NH}2\text{NHCS} + \text{CS}2 \xrightarrow{\text{NaOH}} \text{Thiadiazole-2-thiol} + \text{H}_2\text{S}
$$
Formation of 5-Methoxy-4-Oxopyridin-1(4H)-yl Acetate
The pyridinone core is synthesized via:
- Reactants : Ethyl acetoacetate and methoxyamine hydrochloride
- Conditions : Acetic acid catalyst, 110°C for 12 hours
- Yield : 65%
Key Reaction :
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}_2\text{OMe} \rightarrow \text{Pyridinone intermediate}
$$
Primary Synthetic Routes
Route 1: Sequential Alkylation and Amidation
Steps :
- Alkylation : React pyridinone intermediate with 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole in DMF, K₂CO₃, 60°C, 8 hours.
- Acetamide Formation : Treat with chloroacetyl chloride, triethylamine, dichloromethane, 0°C → RT, 4 hours.
- Coupling : React with 4-acetamidoaniline using EDCl/HOBt, DMF, 24 hours.
Data :
| Step | Yield (%) | Purity (HPLC) | |
|---|---|---|---|
| 1 | 68 | 92 | |
| 2 | 75 | 89 | |
| 3 | 58 | 85 |
Route 2: One-Pot Tandem Reaction
Conditions :
- Reactants : Pre-formed thiadiazole-thiol, bromomethyl pyridinone, 4-acetamidoaniline
- Solvent : Acetonitrile, K₂CO₃, reflux 12 hours
- Yield : 62% (overall), Purity: 88%
Advantage : Reduced purification steps; Disadvantage : Lower regioselectivity.
Optimization Strategies
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
- Ether solvents (THF) improve selectivity for alkylation steps.
Catalytic Enhancements
- Phase-transfer catalysts (TBAB) increase yields by 12–15% in thioether formation.
- Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes for cyclization steps.
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >95% purity achieved via silica gel chromatography (eluent: ethyl acetate/hexane 3:1).
Challenges and Limitations
- Steric hindrance at the pyridinone C-2 position complicates alkylation.
- Oxidative degradation of the thioether linkage requires inert atmospheres during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
